molecular formula C7H6ClNO4S B7874626 Methyl 2-(chlorosulfonyl)nicotinate

Methyl 2-(chlorosulfonyl)nicotinate

Cat. No.: B7874626
M. Wt: 235.65 g/mol
InChI Key: IQBQYJIWRYXAHC-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)nicotinate is a nicotinic acid derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 2-position of the pyridine ring and a methyl ester at the 3-position. This compound is hypothesized to serve as a reactive intermediate in organic synthesis, particularly in sulfonylation reactions. The chlorosulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s reactivity, solubility, and stability compared to other nicotinate esters. While direct data on this compound are absent in the provided evidence, comparisons can be drawn to structurally related esters with substitutions at analogous positions.

Properties

IUPAC Name

methyl 2-chlorosulfonylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-13-7(10)5-3-2-4-9-6(5)14(8,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBQYJIWRYXAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(chlorosulfonyl)nicotinate can be synthesized through several methods. One common approach involves the chlorosulfonation of methyl nicotinate. The reaction typically uses chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

    Reaction Setup: Methyl nicotinate is dissolved in an appropriate solvent, such as dichloromethane.

    Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.

    Reaction Progress: The reaction mixture is stirred for a specific period, usually several hours, at a controlled temperature.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is then dried and concentrated to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)nicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction: The compound can be reduced to form methyl 2-(sulfanyl)nicotinate using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the chlorosulfonyl group to a sulfonic acid group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride or other strong reducing agents are employed.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

    Sulfonic Acid Derivatives: Formed by oxidation.

Scientific Research Applications

Organic Synthesis

Synthesis of Sulfonamides
Methyl 2-(chlorosulfonyl)nicotinate can be utilized in the synthesis of sulfonamide derivatives, which are known for their antibacterial properties. The chlorosulfonyl group can be replaced by amines to form sulfonamides, expanding the library of potential antimicrobial agents.

Reagent in Nucleophilic Substitution Reactions
Due to its electrophilic nature, this compound can act as a reagent in nucleophilic substitution reactions. This property is particularly useful for synthesizing complex organic molecules where selective functionalization is required.

Case Study: Antimicrobial Activity Evaluation

A study evaluated various derivatives of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the sulfonyl group could enhance efficacy.

Case Study: Synthesis Pathways

Research has documented several synthetic pathways to produce this compound and its derivatives. One notable method involves the reaction of methyl nicotinate with chlorosulfonic acid, yielding high purity and yield suitable for pharmaceutical applications.

Data Tables

Application Area Details References
Antimicrobial ActivityActive against S. aureus and E. coli
Anticancer PropertiesIntermediate for cytotoxic compounds
Organic SynthesisUsed in nucleophilic substitution reactions
Synthesis of SulfonamidesForms sulfonamides when reacted with amines

Mechanism of Action

The mechanism of action of methyl 2-(chlorosulfonyl)nicotinate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of the target enzyme or protein, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following nicotinate esters share structural similarities with Methyl 2-(chlorosulfonyl)nicotinate, differing in substituent type, position, and electronic effects:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups
Methyl 5-(bromomethyl)nicotinate BrCH₂ (5), COOCH₃ (3) C₈H₈BrNO₂ Bromomethyl, methyl ester
Ethyl 2-(benzylamino)-5-chloronicotinate Cl (5), NHBz (2), COOEt (3) C₁₅H₁₅ClN₂O₂ Chloro, benzylamino, ethyl ester
Ethyl 2-chloro-6-methoxynicotinate Cl (2), OMe (6), COOEt (3) C₉H₁₀ClNO₃ Chloro, methoxy, ethyl ester
Methyl 2-chloro-6-(trifluoromethyl)nicotinate Cl (2), CF₃ (6), COOCH₃ (3) C₈H₅ClF₃NO₂ Chloro, trifluoromethyl, methyl ester
This compound ClSO₂ (2), COOCH₃ (3) C₇H₆ClNO₄S Chlorosulfonyl, methyl ester

Key Observations :

  • Substituent Effects : The chlorosulfonyl group in the main compound is bulkier and more electron-withdrawing than chloro, bromomethyl, or methoxy groups in analogs. This enhances electrophilicity at the pyridine ring, increasing reactivity in nucleophilic substitutions.
  • Positional Influence : Substituents at the 2-position (e.g., Cl in , ClSO₂ in the main compound) directly adjacent to the ester group exert stronger electronic effects compared to substitutions at the 5- or 6-positions.

Physicochemical Properties

Compound Name Physical State Solubility Stability Notes
Methyl 5-(bromomethyl)nicotinate Not reported Likely polar organic solvents Sensitive to hydrolysis due to BrCH₂
Ethyl 2-chloro-6-methoxynicotinate Not reported Moderate in chlorinated solvents Stabilized by methoxy’s electron-donating effect
Methyl 2-chloro-6-(trifluoromethyl)nicotinate Oil Slight in CHCl₃, MeOH Thermally sensitive; requires 2–8°C storage
This compound Inferred solid Polar aprotic solvents (DMF, DMSO) Highly reactive; prone to hydrolysis

Key Observations :

  • The chlorosulfonyl group in the main compound likely increases polarity, reducing solubility in non-polar solvents compared to trifluoromethyl- or methoxy-substituted analogs.
  • Stability is compromised relative to ethyl 2-chloro-6-methoxynicotinate , as the sulfonyl group’s electron-withdrawing nature accelerates hydrolysis.

Reactivity and Hydrolysis Trends

Evidence from human serum albumin (HSA)-catalyzed hydrolysis of nicotinate esters reveals:

  • Electron-withdrawing substituents (e.g., Cl, Br) reduce stability by activating the ester toward nucleophilic attack.

Hypothesized Reactivity of this compound :

  • The chlorosulfonyl group’s strong electron-withdrawing effect would further destabilize the ester bond, leading to a significantly shorter half-life than methyl 2-chloro-6-(trifluoromethyl)nicotinate or ethyl 2-chloro-6-methoxynicotinate .

Biological Activity

Methyl 2-(chlorosulfonyl)nicotinate is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is a derivative of nicotinic acid and is characterized by the presence of a chlorosulfonyl group. This structural modification enhances its reactivity and potential biological applications. The synthesis typically involves the chlorosulfonation of methyl nicotinate, resulting in a compound that can serve as an intermediate in various chemical reactions, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the following mechanisms:

  • Inhibition of Enzymatic Activity : The chlorosulfonyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their function. This property is significant in the development of enzyme inhibitors for therapeutic applications.
  • Modulation of Signaling Pathways : Similar compounds have been shown to influence signaling pathways related to inflammation and cellular proliferation. For instance, derivatives of nicotinates are known to modulate pathways involving nitric oxide synthase and cyclooxygenase, leading to anti-inflammatory effects .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial effects of various nicotinic derivatives, including this compound. Results indicated significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
  • Enzyme Inhibition : Research focused on the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. Compounds structurally related to this compound displayed varying degrees of inhibition, highlighting the importance of structural modifications for enhancing biological activity .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibitory against S. aureus
AntimicrobialInhibitory against E. coli
Enzyme InhibitionInhibits 11β-HSD1
Potential AntimalarialTargets mitochondrial functions

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